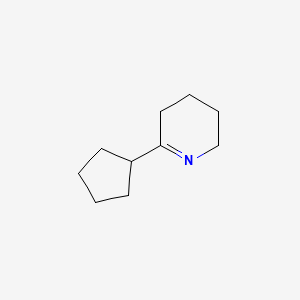
2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of various mental disorders such as anxiety, insomnia, and seizures. This particular compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 4th position on the benzodiazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- typically involves the acylation of p-bromoaniline with o-chlorobenzoic acid acyl chloride in the presence of a zinc chloride catalyst. This reaction forms 2-(o-chlorobenzoylamino)-5-bromo-2-chlorobenzophenone, which is then cyclized to form the desired benzodiazepine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: N-oxides of the benzodiazepine ring.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives with different halogens or functional groups.
Applications De Recherche Scientifique
2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The bromine and methyl groups on the benzodiazepine ring influence the binding affinity and potency of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazepam: 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Diclazepam: 7-chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Flubromazepam: 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Uniqueness
2H-1,5-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-4-methyl- is unique due to the specific positioning of the bromine and methyl groups, which can significantly alter its pharmacological profile compared to other benzodiazepines. These structural differences can lead to variations in potency, duration of action, and side effect profiles.
Propriétés
Numéro CAS |
39623-52-4 |
|---|---|
Formule moléculaire |
C10H9BrN2O |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
7-bromo-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-6-4-10(14)13-8-3-2-7(11)5-9(8)12-6/h2-3,5H,4H2,1H3,(H,13,14) |
Clé InChI |
PXGVUWXTUCZFMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2)Br)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)
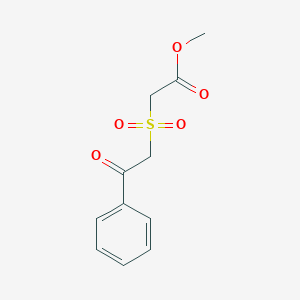

![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
![2-[4-(2-Ethoxy-2-oxoethyl)piperazin-1-yl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14668901.png)
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
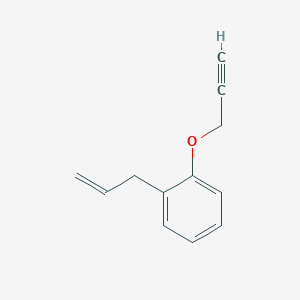
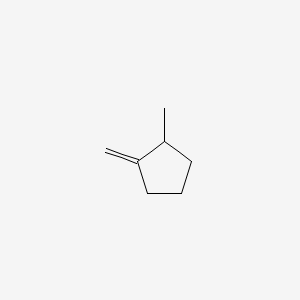
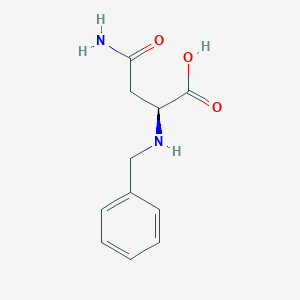
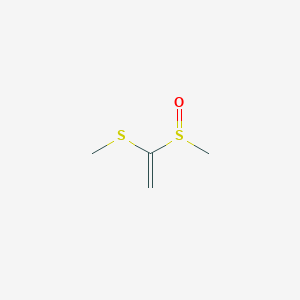
![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
